molecular formula C16H20N2O B239682 N-(2-cyanophenyl)-3-cyclohexylpropanamide

N-(2-cyanophenyl)-3-cyclohexylpropanamide

Cat. No. B239682
M. Wt: 256.34 g/mol
InChI Key: CTZQRYUOEBDHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-3-cyclohexylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Mechanism of Action

N-(2-cyanophenyl)-3-cyclohexylpropanamide blocks the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This inhibition of calcium influx leads to a reduction in the excitatory neurotransmitter release, which ultimately leads to the blocking of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2-cyanophenyl)-3-cyclohexylpropanamide in lab experiments is its high potency and specificity for the NMDA receptor. This specificity allows researchers to study the role of the NMDA receptor without affecting other glutamate receptors. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing to maintain its effect.

Future Directions

N-(2-cyanophenyl)-3-cyclohexylpropanamide has shown promising results in the study of various neurological disorders, and future research should focus on its potential therapeutic applications. This compound's ability to block the NMDA receptor could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, future research should focus on developing new compounds that have longer half-lives and greater specificity for the NMDA receptor to overcome the limitations of this compound.
In conclusion, this compound is a potent blocker of the NMDA receptor that has gained significant attention in the scientific community due to its various applications in research. This compound has been used to study the role of the NMDA receptor in various physiological and pathological conditions and has shown promising results in the study of neurological disorders. Future research should focus on developing new compounds with greater specificity and longer half-lives to overcome the limitations of this compound and develop new treatments for neurological disorders.

Synthesis Methods

N-(2-cyanophenyl)-3-cyclohexylpropanamide can be synthesized by reacting 2-cyanophenyl magnesium bromide with 3-cyclohexylpropanoyl chloride in anhydrous diethyl ether. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is extracted with ethyl acetate. The crude product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-cyanophenyl)-3-cyclohexylpropanamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. The NMDA receptor is involved in synaptic plasticity, learning, and memory, and its dysfunction has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been used to block the NMDA receptor and study its role in these disorders.

properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-(2-cyanophenyl)-3-cyclohexylpropanamide

InChI

InChI=1S/C16H20N2O/c17-12-14-8-4-5-9-15(14)18-16(19)11-10-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,18,19)

InChI Key

CTZQRYUOEBDHAR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.